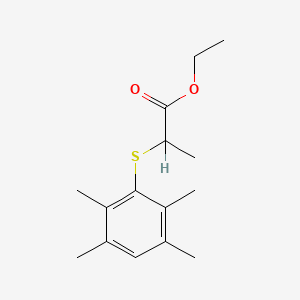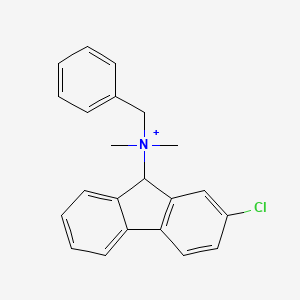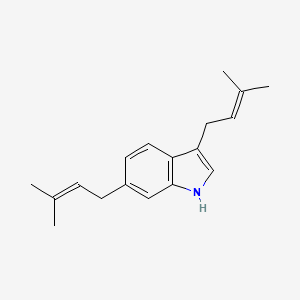
1H-Indole, 3,6-bis(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two 3-methyl-2-butenyl groups attached to the indole core. It has a molecular formula of C21H25N and a molecular weight of 291.43 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Another method involves the use of palladium-catalyzed intramolecular oxidative coupling, which allows for the formation of indole derivatives from anilines functionalized with electron-withdrawing and electron-donating groups .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale synthetic routes that are optimized for yield and efficiency. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high throughput and minimal waste .
化学反応の分析
Types of Reactions
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .
科学的研究の応用
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and natural products.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
作用機序
The mechanism of action of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors to produce anti-inflammatory effects .
類似化合物との比較
Similar Compounds
1H-Indole, 3-(3-methyl-2-butenyl)-: This compound has a similar structure but with only one 3-methyl-2-butenyl group attached to the indole ring.
1H-Indole, 6-methyl-: This compound features a methyl group at the 6-position of the indole ring.
3-Methylindole (skatole): Known for its strong odor, this compound has a methyl group at the 3-position of the indole ring.
Uniqueness
1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is unique due to the presence of two 3-methyl-2-butenyl groups, which can significantly influence its chemical reactivity and biological activity.
特性
CAS番号 |
73618-54-9 |
|---|---|
分子式 |
C18H23N |
分子量 |
253.4 g/mol |
IUPAC名 |
3,6-bis(3-methylbut-2-enyl)-1H-indole |
InChI |
InChI=1S/C18H23N/c1-13(2)5-7-15-8-10-17-16(9-6-14(3)4)12-19-18(17)11-15/h5-6,8,10-12,19H,7,9H2,1-4H3 |
InChIキー |
NTGWNARXEPOAPV-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)CC=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
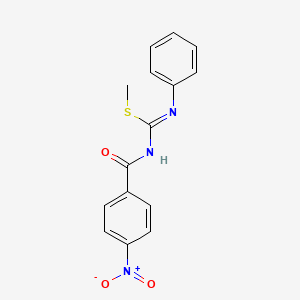
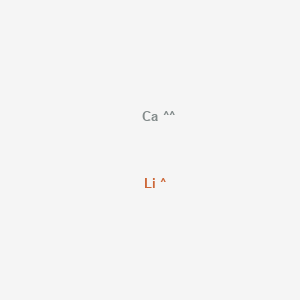


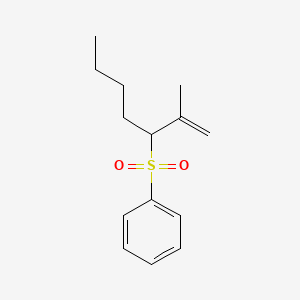


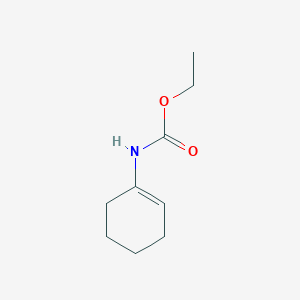
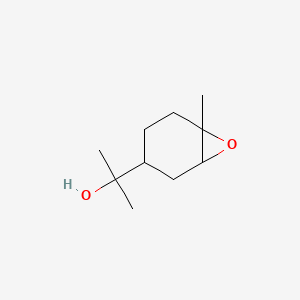
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)
